2-Iodo-4-methylpentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

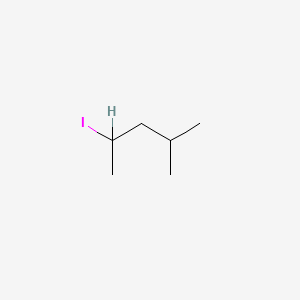

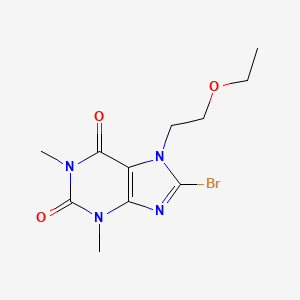

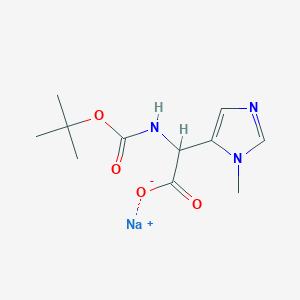

2-Iodo-4-methylpentane is a chemical compound with the molecular formula C6H13I . It has an average mass of 212.072 Da and a monoisotopic mass of 212.006180 Da .

Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methylpentane consists of a pentane (five-carbon alkane) backbone with a methyl group (CH3) attached to the fourth carbon and an iodine atom attached to the second carbon .Aplicaciones Científicas De Investigación

1. Extraction and Separation of Iron(III)

2-Iodo-4-methylpentane (under its derivative, 4-methylpentan-2-ol) is used for the quantitative extraction of iron(III) from hydrochloric acid solutions. It facilitates the stripping of iron(III) with water and enables its determination titrimetrically. This method encounters interference from certain substances like Te(IV), Se(IV), and others, while Mo(VI), W(VI), and Au(III) are co-extracted but do not interfere with the determination process (Gawali & Shinde, 1974).

2. Analysis of Acid-Base Properties of Oxides

4-Methylpentan-2-ol is used in the study of the acid-base properties of oxide systems such as zirconia, ceria-zirconia, and ceria-lanthana solid solutions. Its adsorption microcalorimetry helps in characterizing these samples. Its catalytic behavior in the conversion to 4-methylpent-1-ene, a precursor in the manufacture of polymers, has also been studied, providing insights into the acid-base properties of these oxide systems (Cutrufello et al., 2002).

3. Pyrolysis and Reaction Kinetics

The decomposition kinetics of 4-methyl-1-pentyl radicals, derived from 1-iodo-4-methylpentane, are explored to understand the competing decomposition and isomerization reactions in pyrolysis. This research provides valuable data for validating chemical kinetics models in pyrolysis, especially how branched methyl moieties affect reaction rates compared to straight-chain radical systems (McGivern et al., 2008).

4. Catalytic Applications

4-Methylpentan-2-ol's selective dehydration to 4-methylpent-1-ene has been investigated over various catalysts, including SiO2 supported CeO2 and Ce-Zr-oxides. This research is significant in understanding the conversion processes and catalyst behaviors, particularly how different catalysts and reaction temperatures influence the selectivity of the desired product (Reddy et al., 2007).

5. Conformational Analysis in Organic Chemistry

Conformational studies of similar compounds like 2-chloro-4-methylpentane and 2-bromo-4-methylpentane, using infrared spectra and normal coordinate calculations, provide insights into the stable conformations of these molecules. These studies help in understanding the molecular structure and behavior of related compounds (Crowder & Jaiswal, 1983).

Mecanismo De Acción

Target of Action

Alkyl halides, such as 2-Iodo-4-methylpentane, are primarily involved in reactions with nucleophiles, which are species that donate an electron pair to form a chemical bond. The iodine atom in 2-Iodo-4-methylpentane is a good leaving group, making the compound susceptible to nucleophilic attack .

Mode of Action

Alkyl halides undergo several types of reactions, including nucleophilic substitutions and eliminations. In a nucleophilic substitution, the halogen (iodine in the case of 2-Iodo-4-methylpentane) is replaced by a nucleophile. In an elimination reaction, the halogen and a hydrogen atom on a neighboring carbon are removed, forming a double bond .

Pharmacokinetics

The properties of alkyl halides can vary widely depending on their size, charge, polarity, and other factors .

Action Environment

The action, efficacy, and stability of 2-Iodo-4-methylpentane can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species. For instance, the reactivity of alkyl halides can be greatly increased in the presence of a strong base or heat .

Propiedades

IUPAC Name |

2-iodo-4-methylpentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVYLVIBZCVAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2614732.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2614739.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)